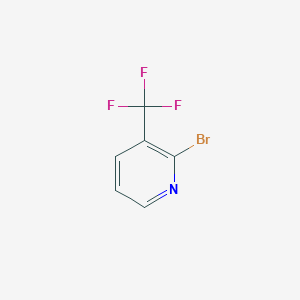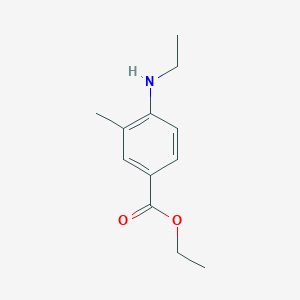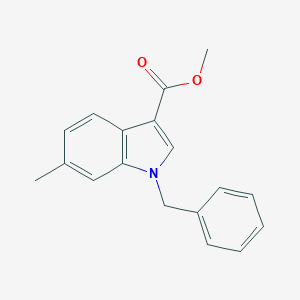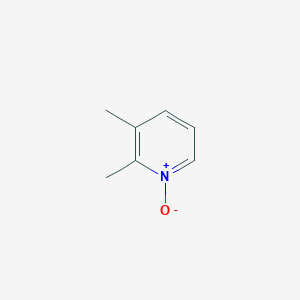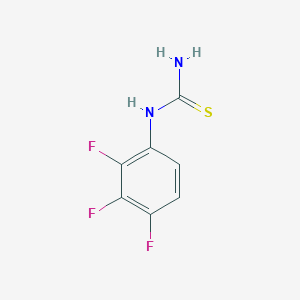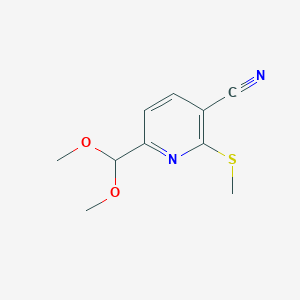![molecular formula C9H7FN2 B070600 3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene CAS No. 182743-91-5](/img/structure/B70600.png)
3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bicyclo[420]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene is a unique compound characterized by its bicyclic structure fused with a diazirine ring and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene typically involves the following steps:
Formation of the bicyclic core: The bicyclo[4.2.0]octa-1,3,5-triene core can be synthesized through a series of cyclization reactions starting from benzocyclobutene derivatives.
Introduction of the diazirine ring: The diazirine ring is introduced through a reaction involving the corresponding diazo compound and a suitable fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced bicyclic compounds.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene has several applications in scientific research:
Chemistry: Used as a photoreactive probe in studying reaction mechanisms and intermediates.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions and enzyme active sites.
Medicine: Potential use in drug discovery and development as a tool for identifying drug targets.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene involves the generation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to form a highly reactive carbene intermediate, which can then interact with nearby molecules. This property makes it useful in photoaffinity labeling and studying molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bicyclo[4.2.0]octa-1,3,5-triene
- Bicyclo[4.2.0]octa-1,3,5-trien-7-one
- 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
Uniqueness
3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene is unique due to the presence of the diazirine ring and the fluorine atom, which confer distinct photoreactive properties and chemical reactivity. These features make it particularly valuable in applications requiring precise molecular interactions and labeling.
Propriétés
Numéro CAS |
182743-91-5 |
|---|---|
Formule moléculaire |
C9H7FN2 |
Poids moléculaire |
162.16 g/mol |
Nom IUPAC |
3-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine |
InChI |
InChI=1S/C9H7FN2/c10-9(11-12-9)8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2 |
Clé InChI |
PHXKSRVHISUOMR-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C21)C3(N=N3)F |
SMILES canonique |
C1C(C2=CC=CC=C21)C3(N=N3)F |
Synonymes |
3H-Diazirine,3-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-3-fluoro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


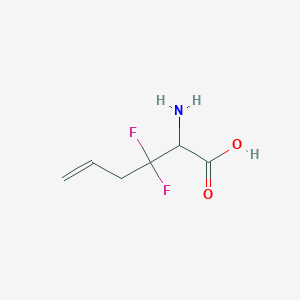
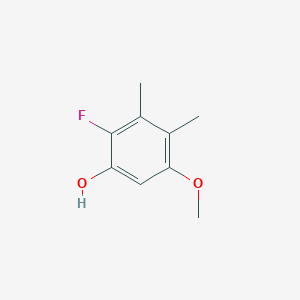
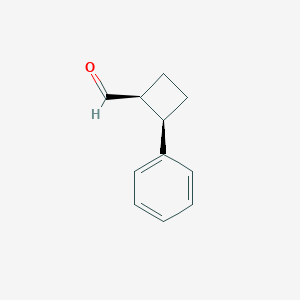
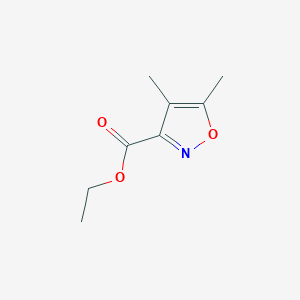
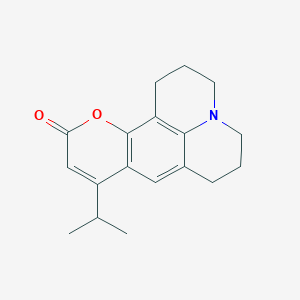
![[1,1'-Biphenyl]-4-carboxylic acid, 2',4'-dihydroxy-](/img/structure/B70536.png)
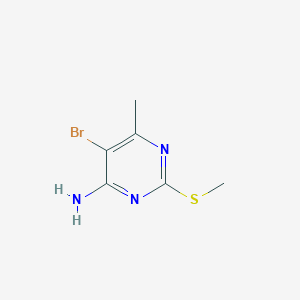
![Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester](/img/structure/B70541.png)
